![molecular formula C14H17N3OS B2517756 [4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone CAS No. 2320464-01-3](/img/structure/B2517756.png)
[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is a member of the class of piperidines and is known for its unique structure and properties. In
Wirkmechanismus
The mechanism of action of [4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells and microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the growth of microorganisms. It has also been shown to have anti-inflammatory properties and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone is its high potency and selectivity. It has been found to be effective against a wide range of cancer cells and microorganisms, making it a promising candidate for drug discovery. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on [4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone. One potential direction is to further explore its antiviral, antibacterial, and antifungal activities and to develop new drugs based on this compound. Another direction is to investigate its potential applications in material science, such as in the development of new sensors or catalysts. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify its potential side effects.
Synthesemethoden
The synthesis of [4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone involves several steps. The starting material for the synthesis is 3-thiophenemethanol, which is converted to the corresponding mesylate. The mesylate is then reacted with 1-(3-methylimidazol-4-yl)piperidine to form the desired product. The yield of the synthesis is generally high, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that this compound has potent antiviral, antibacterial, and antifungal activities. It has also been found to be effective against cancer cells and has shown promising results in preclinical trials.
Eigenschaften
IUPAC Name |
[4-(3-methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-16-10-15-8-13(16)11-2-5-17(6-3-11)14(18)12-4-7-19-9-12/h4,7-11H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKKEHRFWCJPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2517673.png)
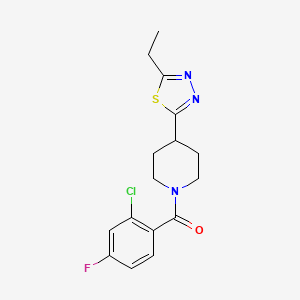
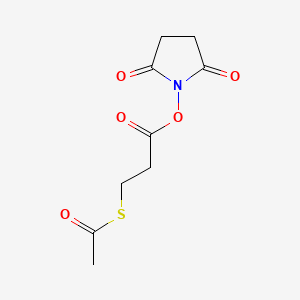
![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea](/img/structure/B2517682.png)

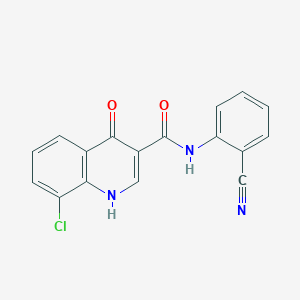
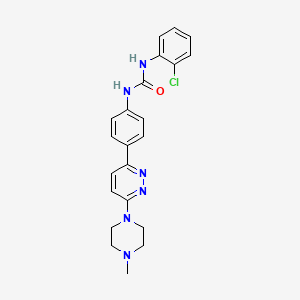
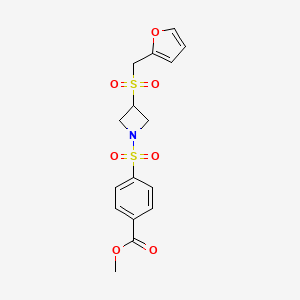

![cyclobutyl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2517691.png)

![1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2517695.png)
